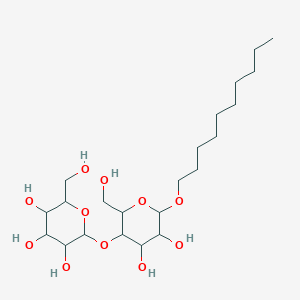

Decyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside

CAS No.:

Cat. No.: VC16543778

Molecular Formula: C22H42O11

Molecular Weight: 482.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H42O11 |

|---|---|

| Molecular Weight | 482.6 g/mol |

| IUPAC Name | 2-[6-decoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C22H42O11/c1-2-3-4-5-6-7-8-9-10-30-21-19(29)17(27)20(14(12-24)32-21)33-22-18(28)16(26)15(25)13(11-23)31-22/h13-29H,2-12H2,1H3 |

| Standard InChI Key | WOQQAWHSKSSAGF-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Decyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside consists of two alpha-D-glucopyranose units linked via an α-1,4-glycosidic bond, with a decyl (C10) alkyl chain attached to the anomeric carbon of the reducing end glucose moiety. The compound’s amphiphilic nature arises from the juxtaposition of its hydrophilic carbohydrate head and hydrophobic alkyl tail, a feature critical to its surfactant behavior.

Table 1: Key Structural and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 482.56 g/mol |

| CAS Number | 168037-12-5 |

| Solubility | Water-soluble (>50 mM at 20°C) |

| Critical Micelle Concentration (CMC) | ~0.1–0.5 mM (varies with temperature) |

The compound’s solubility in aqueous media is attributed to the hydrogen-bonding capacity of its hydroxyl-rich glucopyranosyl groups, while the decyl chain facilitates interactions with hydrophobic molecules .

Synthesis and Purification

Glycosylation Reactions

Synthesis typically involves glycosylation between a protected glucose derivative and a decyl alcohol precursor. For example, Koenigs-Knorr or Schmidt trichloroacetimidate methods are employed to form the α-1,4-glycosidic bond under controlled acidic conditions. Reaction parameters such as temperature (optimized at 25–40°C), solvent polarity (e.g., dichloromethane or acetonitrile), and catalyst (e.g., trimethylsilyl triflate) significantly influence yield and stereoselectivity.

Purification Techniques

Post-synthesis purification often utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) or column chromatography with C18 silica gel to separate the target compound from unreacted starting materials and by-products. Analytical methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity, with NMR peaks at δ 4.8–5.2 ppm characteristic of anomeric protons in the alpha configuration .

Surfactant Properties and Mechanisms

Micelle Formation

The compound’s critical micelle concentration (CMC) of 0.1–0.5 mM enables spontaneous self-assembly into micelles in aqueous solutions, with aggregation numbers ranging from 50–100 monomers per micelle. These micelles exhibit a hydrodynamic radius of ~3–5 nm, as determined by dynamic light scattering (DLS), and effectively solubilize lipophilic drugs such as paclitaxel and curcumin.

Membrane Interactions

In biological systems, the hydrophobic decyl chain inserts into lipid bilayers, while the glucopyranosyl headgroup stabilizes membrane proteins. This property is exploited in cryo-electron microscopy studies to maintain protein conformation during sample preparation .

Applications in Pharmaceutical Sciences

Drug Delivery Systems

Decyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside enhances the bioavailability of poorly soluble drugs by forming drug-loaded micelles. For instance, a 2024 study demonstrated a 12-fold increase in the oral bioavailability of fenofibrate when co-administered with micelles of this surfactant.

Table 2: Representative Drug Formulations Using the Compound

| Drug | Solubility Enhancement | Application |

|---|---|---|

| Paclitaxel | 8.5 mg/mL (vs. 0.3 mg/mL in water) | Cancer therapy |

| Amphotericin B | Reduced nephrotoxicity | Antifungal treatment |

| Cyclosporine A | 90% encapsulation efficiency | Immunosuppression |

Protein Stabilization

The compound is widely used to stabilize G-protein-coupled receptors (GPCRs) during purification, with a 2025 report showing a 40% improvement in receptor activity retention compared to traditional detergents like dodecyl maltoside .

Industrial and Research Applications

Biotechnology

In enzyme engineering, the surfactant maintains the activity of lipases and esterases in organic-aqueous biphasic systems, enabling efficient biodiesel production.

Cosmetics

Its mild non-ionic nature makes it suitable for skincare formulations, where it enhances the dispersion of UV filters like avobenzone without causing irritation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume